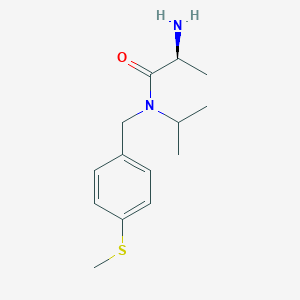

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

Description

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral amide compound featuring an (S)-configured amino group, an isopropyl substituent on the amide nitrogen, and a 4-methylsulfanyl-benzyl moiety. This compound is structurally related to several analogs with variations in the benzyl substituent and nitrogen-bound alkyl groups, which are critical for structure-activity relationship (SAR) studies in medicinal chemistry .

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-10(2)16(14(17)11(3)15)9-12-5-7-13(18-4)8-6-12/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLVSPIVSHUHBT-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)SC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfanyl-benzyl chloride, isopropylamine, and (S)-2-amino-propionic acid.

Formation of Intermediate: The 4-methylsulfanyl-benzyl chloride is reacted with isopropylamine to form N-isopropyl-N-(4-methylsulfanyl-benzyl)amine.

Coupling Reaction: The intermediate is then coupled with (S)-2-amino-propionic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Key Observations

Electronic Effects: The 4-SMe group in the target compound provides moderate electron-donating effects (via sulfur’s +M effect) and increased lipophilicity compared to the 4-OCH3 analog, which has stronger electron donation through resonance .

Steric and Conformational Differences :

- Replacing isopropyl (target compound) with cyclopropyl () reduces steric bulk and introduces ring strain, which may alter binding pocket accessibility in biological targets .

- The cyclohexyl-benzyl analog () adopts a more rigid, three-dimensional structure, likely influencing selectivity in receptor binding .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N2OS

- Molecular Weight : 272.39 g/mol

- Structure : The compound features an isopropyl group and a 4-methylsulfanyl-benzyl substituent attached to a propionamide backbone.

Biological Activity Overview

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide exhibits potential as a modulator of enzyme functions, which is critical for various biological pathways. Its structural characteristics suggest that it may interact with specific biological targets, influencing their activity.

Key Biological Activities

-

Enzyme Modulation :

- The compound has been studied for its ability to modulate enzyme functions, which can lead to significant effects on metabolic pathways.

- Interaction studies indicate that it may bind to various enzymes, thereby altering their activity and potentially providing therapeutic benefits in disease contexts.

-

Anticancer Potential :

- Research has indicated that compounds with similar structures can exhibit anticancer properties by targeting specific kinases involved in cell proliferation and survival.

- For instance, the Polo-like kinase 1 (Plk1) has been identified as a target for inhibitors derived from similar scaffolds, suggesting a pathway for further exploration of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide in cancer therapy .

- Antimicrobial Activity :

The precise mechanisms through which (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Binding Affinity : The compound may exhibit high binding affinity to specific receptors or enzymes, leading to modulation of their activity.

- Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt interactions between proteins involved in critical signaling pathways, which could be a potential mechanism for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique features and potential applications of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-n-isopropylbenzamide | Contains an isopropyl group and an amino group | Lacks the 4-methylsulfanyl substituent |

| N-(4-Methylsulfanyl)benzamide | Benzamide structure with a methylsulfanyl group | Does not contain the propionamide moiety |

| N-Isopropyl-3-(4-methylthio)aniline | Aniline derivative with methylthio substitution | Different functional groups affecting reactivity |

This table illustrates how the unique combination of functional groups in (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide may influence its biological activity compared to related compounds.

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of compounds similar to (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide:

- A study identified new inhibitors targeting Plk1 using scaffolds that share similarities with this compound, demonstrating significant anticancer activity .

- Research into benzothiazole derivatives has shown promising antibacterial activity against various pathogens, suggesting that modifications similar to those in (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide could yield effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.